molecular formula C17H13N3O B421673 8-(1H-benzimidazol-2-ylmethoxy)quinoline

8-(1H-benzimidazol-2-ylmethoxy)quinoline

Cat. No.: B421673
M. Wt: 275.3g/mol
InChI Key: ZDSIGETWGZSWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govfrontiersin.orgnih.govbohrium.com Its versatile structure allows for functionalization at various positions, leading to a diverse array of pharmacological activities. frontiersin.org The quinoline nucleus is a common feature in numerous commercially available drugs, underscoring its therapeutic relevance. nih.govbohrium.com

The significance of the quinoline scaffold is evident in its wide spectrum of biological applications, which include:

Anticancer: Quinoline derivatives have shown promise as inhibitors of cell proliferation, angiogenesis, and cell migration. nih.gov

Antimicrobial: This scaffold is a key component in various antibacterial and antifungal agents. nih.govnih.gov

Anti-inflammatory: Certain quinoline-based compounds exhibit potent anti-inflammatory properties. nih.govnih.gov

Antimalarial: The quinoline ring is famously the core of antimalarial drugs like chloroquine. mdpi.com

The ability of the quinoline scaffold to interact with a multitude of biological targets has solidified its status as a "privileged scaffold" in drug discovery. nih.govnih.govresearchgate.net

The Benzimidazole (B57391) Moiety as a Privileged Structure in Bioactive Compounds

The benzimidazole scaffold, formed by the fusion of a benzene ring and an imidazole (B134444) ring, is another "privileged structure" in medicinal chemistry. nih.govbenthamdirect.comguidechem.com This assertion is supported by its presence in a wide range of FDA-approved drugs and biologically active compounds. nih.govbenthamdirect.com The physicochemical properties of the benzimidazole ring, such as its capacity for hydrogen bonding and π-π stacking interactions, enable it to bind effectively to various biomacromolecules. nih.gov

The pharmacological versatility of benzimidazole is extensive, with derivatives demonstrating activities such as:

Antimicrobial: Benzimidazoles are well-known for their effectiveness against bacteria, fungi, and parasites. nih.govguidechem.com

Anticancer: This moiety is a component of several anticancer agents. nih.govbenthamdirect.comnih.goveurekaselect.com

Antiviral: Certain benzimidazole derivatives have shown potent antiviral properties. guidechem.com

Antihypertensive and Anti-inflammatory: The scaffold is also found in drugs targeting hypertension and inflammation. nih.gov

The historical development of benzimidazole-based drugs, spurred by its structural similarity to purines, has led to a rich field of research and a plethora of therapeutic applications. guidechem.com

Rationale for Investigating Hybrid Benzimidazole-Quinoline Architectures

The development of hybrid molecules that incorporate both the benzimidazole and quinoline scaffolds is a deliberate and strategic approach in medicinal chemistry. tandfonline.comresearchgate.net The primary rationale behind this strategy is the potential for synergistic effects, where the combined molecule exhibits enhanced biological activity or a novel mechanism of action compared to its individual components. tandfonline.com

Researchers hypothesize that by linking these two potent pharmacophores, it is possible to:

Target Multiple Biological Pathways: A hybrid molecule may be able to interact with multiple targets involved in a disease process, leading to improved efficacy. nih.gov

Overcome Drug Resistance: The dual nature of the hybrid could be effective against pathogens or cancer cells that have developed resistance to single-pharmacophore drugs. nih.gov

Enhance Binding Affinity: The combined structural features might lead to a better fit and stronger interactions with the target protein or enzyme.

The synthesis of such hybrids can be achieved by either fusing the two ring systems or connecting them through a flexible or rigid linker, such as the methoxy (B1213986) group in 8-(1H-benzimidazol-2-ylmethoxy)quinoline. tandfonline.com

Overview of this compound as a Key Hybrid System

The specific compound this compound serves as a prime example of a benzimidazole-quinoline hybrid. In this molecule, the benzimidazole ring is connected to the 8-position of the quinoline nucleus via a methoxy bridge. This linkage provides a degree of conformational flexibility, which can be crucial for optimal interaction with biological targets.

Recent research has highlighted the potential of derivatives of this compound as antimicrobial agents. researchgate.net For instance, studies have shown that introducing substituents, such as bromo groups, to the quinoline moiety can significantly enhance the antimicrobial activity of the compound. researchgate.net These findings underscore the importance of this hybrid system as a template for the design of new and effective therapeutic agents. The exploration of such hybrid structures continues to be a vibrant area of research, with the potential to yield novel drug candidates for a variety of diseases. nih.govnih.govtandfonline.com

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.3g/mol

IUPAC Name

8-(1H-benzimidazol-2-ylmethoxy)quinoline

InChI

InChI=1S/C17H13N3O/c1-2-8-14-13(7-1)19-16(20-14)11-21-15-9-3-5-12-6-4-10-18-17(12)15/h1-10H,11H2,(H,19,20)

InChI Key

ZDSIGETWGZSWBK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of 8 1h Benzimidazol 2 Ylmethoxy Quinoline Analogues

Foundational Synthetic Routes to the 8-(1H-Benzimidazol-2-ylmethoxy)quinoline Core

The construction of the this compound hybrid relies on established and innovative synthetic transformations. The primary approaches involve the strategic formation of the ether linkage and the assembly of the benzimidazole (B57391) ring, which can be achieved through various sequential or concerted reaction pathways.

O-Alkylation Approaches Utilizing 8-Hydroxyquinoline (B1678124) Precursors

A prevalent and direct method for assembling the core structure is through the O-alkylation of an 8-hydroxyquinoline precursor with a suitable 2-substituted benzimidazole. This nucleophilic substitution reaction forms the critical ether bridge between the two heterocyclic systems.

The most common variant of this strategy involves the reaction of 8-hydroxyquinoline (or its substituted derivatives) with 2-(chloromethyl)-1H-benzimidazole. The reaction is typically performed in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the hydroxyl group of the quinoline (B57606), generating a quinolinoxide anion that acts as a nucleophile, displacing the chloride from the benzimidazole side chain.

An alternative O-alkylation pathway first involves the modification of 8-hydroxyquinoline. For instance, it can be reacted with ethyl chloroacetate (B1199739) in the presence of a base to yield ethyl (quinolin-8-yloxy)acetate. nih.gov This intermediate is then further elaborated to connect with the benzimidazole portion of the molecule. researchgate.net This multi-step approach allows for greater control and diversification of the linker between the two heterocyclic rings. nih.gov

Table 1: Examples of O-Alkylation Reactions for Linker Formation

8-Hydroxyquinoline Precursor Alkylating Agent Reaction Conditions Intermediate/Product Reference
8-Hydroxyquinoline Ethyl 2-chloroacetate Base, Acetone (reflux) Ethyl (quinolin-8-yloxy)acetate nih.gov

Methodologies for Benzimidazole Ring Cyclization and Assembly

The formation of the benzimidazole ring is a critical step that can be achieved at different stages of the synthesis. The classical Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, is frequently employed.

In one synthetic scheme, 2-(quinolin-8-yloxy)acetic acid is first synthesized from 8-hydroxyquinoline. researchgate.net This acid is then coupled with various substituted o-phenylenediamines to form 2-[2-(quinolin-8-yloxy)aceto]amino anilines. The final and key step is the intramolecular cyclization of these aniline (B41778) intermediates. Refluxing in neat acetic acid promotes the cyclodehydration to furnish the desired this compound derivatives in good yields. researchgate.net This method allows for the introduction of diversity on the benzimidazole ring by using variously substituted o-phenylenediamines. researchgate.net

Another powerful approach involves the condensation of o-phenylenediamines with aldehydes. For example, o-phenylenediamine can be condensed with 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, which is then followed by an intramolecular palladium-catalyzed C-N coupling to form a four-membered ring system between the benzimidazole and quinoline cores. researchgate.net

Table 2: Benzimidazole Cyclization Strategies

Precursor Reagent/Condition Product Type Reference
2-[2-(Quinolin-8-yloxy)aceto]amino anilines Acetic acid (reflux) 8-(1H-Benzimidazol-2-ylmethoxy)quinolines researchgate.net
o-Phenylenediamine & 2-Chloroquinoline-3-carbaldehyde Condensation followed by Pd-catalyzed C-N coupling Benzimidazole-quinoline hybrid with four-membered ring linker researchgate.net

Multi-component and Sequential Reaction Sequences for Hybrid Formation

To enhance synthetic efficiency and reduce the number of intermediate purification steps, multi-component reactions (MCRs) and sequential one-pot syntheses have been developed. These strategies combine several reaction steps into a single operation, often saving time, reagents, and solvents. semanticscholar.org

The synthesis of quinoline-benzimidazole hybrids can be achieved in a four-step sequential process involving N-acylation, N-alkylation, quaternization, and a Huisgen 3+2 cycloaddition, demonstrating a straight and efficient pathway to complex hybrid molecules. nih.govnih.gov One-pot protocols have also been developed that involve the initial condensation of reactants like o-phenylenediamine with a quinoline derivative, followed by an in-situ cyclization or coupling reaction to yield the final hybrid structure. researchgate.net Such methodologies are highly valued in drug discovery for their ability to rapidly generate libraries of compounds. researchgate.net

Systematic Modifications on the Quinoline Substructure

Exploration of Substituent Effects at C-5, C-6, and C-7 Positions

The C-5, C-6, and C-7 positions of the quinoline ring are common sites for substitution to probe structure-activity relationships (SAR). The introduction of both electron-donating groups (EDGs) like -CH₃ and -OCH₃, and electron-withdrawing groups (EWGs) like -Cl, -F, and -NO₂, can significantly alter the electronic properties and lipophilicity of the molecule. researchgate.net

Research has shown that incorporating bulky, electron-withdrawing groups at specific positions can enhance bioactivity. researchgate.net For example, a derivative featuring two bromo groups, one at the C-5 and another at the C-7 position of the quinoline ring, was identified as a particularly potent compound among a series of synthesized analogues. researchgate.net This highlights the synergistic effect of combining the heterocyclic moieties with specific substitution patterns on the quinoline core. researchgate.net The strategic placement of substituents is crucial, as it can lead to improved interactions with biological targets. nih.govresearchgate.net

Strategies for Halogen Introduction on the Quinoline Ring

The introduction of halogen atoms onto the quinoline ring is a widely used medicinal chemistry tactic to enhance biological activity, improve metabolic stability, or modulate membrane permeability. Several methods exist for the regioselective halogenation of the quinoline nucleus.

A notable and operationally simple metal-free protocol has been established for the regioselective C-5 halogenation of 8-substituted quinolines. rsc.orgsemanticscholar.orgresearchgate.net This method uses inexpensive and atom-economical trihaloisocyanuric acids as the halogen source and proceeds at room temperature, open to the air, with high functional group tolerance. rsc.orgresearchgate.net For a wide range of 8-substituted quinolines, including alkoxy quinolines, this reaction provides the C-5 halogenated product exclusively and in good to excellent yields. rsc.orgsemanticscholar.org

In addition to metal-free approaches, transition-metal-catalyzed methods are also effective. An iron(III)-catalyzed protocol for the C-5 halogenation of 8-amidoquinolines has been developed that proceeds in water, using air as the oxidant, highlighting an environmentally friendly approach. mdpi.com The synthesis of some derivatives starts directly with a halogenated precursor, such as 5-chloro-8-hydroxyquinoline, to build the final hybrid molecule. mdpi.com

Table 3: Regioselective Halogenation of 8-Substituted Quinolines

Substrate Type Halogen Source Catalyst/Conditions Position of Halogenation Reference
8-Alkoxy quinolines Trihaloisocyanuric acid (TCCA, TBCA) Metal-free, Room temp, Air C-5 rsc.orgresearchgate.net
8-Amidoquinolines N-Bromosuccinimide (NBS) or Br₂ Fe(NO₃)₃·9H₂O, Water, Room temp, Air C-5 mdpi.com

Nitrogen Atom Functionalization within the Quinoline System

The nitrogen atom within the quinoline ring system is a key site for chemical modification, influencing the electronic properties, solubility, and biological interactions of the molecule. One common strategy is the quaternization of the quinoline nitrogen. This process involves the reaction of the quinoline with an alkylating agent, leading to the formation of a positively charged quaternary ammonium (B1175870) salt. researchgate.netnih.gov This modification can enhance water solubility and membrane permeability. nih.gov

For instance, a synthetic strategy to create hybrid quinoline-imidazole/benzimidazole derivatives involves an initial N-acylation of 8-aminoquinoline, followed by N-alkylation and then quaternization of the quinoline nitrogen. researchgate.netnih.gov This approach leads to the formation of hybrid salts with potentially broadened biological activity. nih.gov The introduction of a positive charge on the heterocyclic system is a known strategy to produce more potent compounds. nih.gov

Chemical Modifications of the Benzimidazole Substructure

The benzimidazole moiety offers multiple positions for chemical modification, allowing for extensive structure-activity relationship (SAR) studies. These modifications can be broadly categorized into substitutions on the fused benzene (B151609) ring and functionalization of the imidazole (B134444) nitrogen atoms.

The fused benzene ring of the benzimidazole core is amenable to electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups that can modulate the molecule's properties.

Table 1: Examples of Substitutions on the Benzimidazole Benzene Ring

Position of Substitution Substituent Group Reference
5 Nitro (-NO₂) researchgate.net

The nitrogen atoms of the imidazole portion of the benzimidazole ring are key sites for functionalization, particularly through N-alkylation. nih.gov This modification not only prevents the formation of different tautomers but also provides a vector for introducing diverse chemical moieties that can influence the compound's lipophilicity and target interactions. nih.govscispace.com

The synthesis of N-alkylated benzimidazoles can be achieved by reacting the parent 1H-benzimidazole with various alkyl halides (such as ethyl bromide or 1,3-dibromopropane) in the presence of a base like potassium carbonate or in a solvent like dimethyl carbonate. nih.govscite.airesearchgate.net For example, the synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline demonstrates a specific instance of methylation at the benzimidazole nitrogen. mdpi.com The reactive N-H group can also be used to attach other functionalities, such as in iridium(III) complexes where a quinoline chromophore is bound through the benzimidazolyl N-H group. scispace.com

Table 2: Reagents for N-Alkylation of Benzimidazole

Reagent Resulting N-Substitution Reference
Dimethyl carbonate Methyl nih.gov
Ethyl bromide Ethyl nih.gov
C3-C7 bromide Propyl to Heptyl nih.gov
1,3-dibromopropane Bromopropyl scite.ai

Design and Synthesis of Linker-Modified this compound Hybrids

A prominent strategy for linker modification is the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.netmdpi.com This reaction efficiently and reliably joins an azide-functionalized fragment with an alkyne-functionalized fragment to form a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.comnih.govmdpi.com The 1,2,3-triazole moiety is considered an excellent bioisosteric replacement for the amide bond and can serve as a versatile linker in hybrid molecules. mdpi.comnih.gov

In the context of quinoline-benzimidazole hybrids, this methodology has been used to replace the original methoxy (B1213986) linker. The synthesis involves preparing a quinoline-azide precursor and a terminal alkyne-bearing benzimidazole derivative. The subsequent CuAAC reaction, typically catalyzed by a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, yields the desired hybrid molecule where the two heterocyclic systems are connected by a triazole-containing linker. mdpi.comnih.gov This approach allows for the modular assembly of diverse chemical libraries. nih.gov The development of "triple click chemistry" platforms further expands the potential for creating complex, multi-functionalized molecules in a controlled manner. tus.ac.jp

Reaction Scheme for Triazole Linker Integration

Step 1: Synthesis of a quinoline-azide (e.g., 4-azido-7-chloroquinoline).

Step 2: Synthesis of a benzimidazole derivative containing a terminal alkyne (e.g., 2-(4-(prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole).

Step 3: Copper-catalyzed cycloaddition of the azide (B81097) and alkyne to form the 1,2,3-triazole linked hybrid. mdpi.com

Beyond the triazole linkage, other linker geometries are explored to optimize the spatial orientation of the quinoline and benzimidazole rings. The nature of the linker can vary from simple, flexible alkyl chains to more rigid structures.

One alternative involves creating a direct linkage from the benzimidazole nitrogen to a quinoline moiety. For instance, the reaction of 8-hydroxyquinoline with 1,2-phenylenediamine can yield bis{2-[1-(8-hydroxy-2-quinolylmethyl)-1H-benzimidazol-2-yl]quinolin-8-ol}, where a methylene (B1212753) group directly connects the benzimidazole nitrogen to the 2-position of the quinoline ring. nih.gov This creates a more rigid arrangement compared to the flexible methoxy linker. In this specific structure, one 8-hydroxy-quinoline ring is nearly coplanar with the benzimidazole system, while the other is almost perpendicular. nih.gov

Another approach involves incorporating secondary amines into the linker. The synthesis of 3-(benzimidazol-2-yl)quinolines has been achieved through multicomponent reactions of 2-chloroquinoline-3-carbaldehyde, o-phenylenediamines, and various secondary amines like piperidine (B6355638) or morpholine. researchgate.net This introduces a different type of flexible, polar linker between the two core heterocyclic structures.

Table 3: Comparison of Linker Types

Linker Type Description Key Features Reference
Methoxy -O-CH₂- Flexible ether linkage Original Scaffold
1,2,3-Triazole 5-membered aromatic ring Rigid, stable, good bioisostere mdpi.comnih.gov
Methylene -CH₂- Direct, more rigid connection nih.gov

Advanced Analytical Techniques for Structural Characterization in Synthetic Research

The definitive structural elucidation of newly synthesized this compound analogues is a critical step that relies on a suite of advanced analytical techniques. Researchers employ these methods to confirm the identity, purity, and detailed molecular architecture of target compounds. researchgate.netcdnsciencepub.comresearchgate.net The primary techniques reported for the characterization of these quinoline-benzimidazole hybrids include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), X-ray crystallography, infrared (IR) spectroscopy, and elemental analysis. researchgate.netmdpi.comnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, is fundamental for the structural confirmation of this compound derivatives. researchgate.netmdpi.comsemanticscholar.org

¹H NMR Spectroscopy: Proton NMR spectra provide detailed information about the chemical environment of hydrogen atoms in the molecule. For instance, in a series of quinoline-benzimidazole hybrids, the amide proton (N-H) is often the most deshielded, appearing as a singlet around 10.40 ppm. nih.gov The protons on the benzimidazole ring are also significantly deshielded due to the adjacent nitrogen atoms, with signals observed between 9.20 and 9.82 ppm. nih.gov In the ¹H NMR spectrum of 3-(1H-benzoimidazol-2-yl)-2-chloro-quinoline, the N-H proton of the imidazole moiety appears as a broad singlet at 10.59 ppm. cdnsciencepub.comresearchgate.net The aromatic protons of the quinoline and benzimidazole rings typically produce a complex group of signals in the range of 7.17–8.95 ppm. mdpi.com

¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the carbon framework of the molecule. In quinoline–imidazole/benzimidazole hybrids, the carbonyl carbon of a ketone group is highly deshielded, with signals appearing around 189.4–190.7 ppm, while the carbonyl carbon of an amide group resonates at approximately 168 ppm. nih.gov The carbons of the methylene linkers and the aromatic carbons of the heterocyclic rings provide key structural data. nih.gov For example, in the case of 3-(1H-benzoimidazol-2-yl)-2-chloro-quinoline, 15 distinct signals confirm the carbon skeleton of the molecule. researchgate.net

2D NMR Spectroscopy: For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons, providing unambiguous structural assignments. mdpi.comsemanticscholar.org These techniques were used to confirm the structure of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. mdpi.com

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound Analogues

Compound/Analog TypeTechniqueKey Protons/CarbonsChemical Shift (δ, ppm)Reference
Quinoline–benzimidazole hybrids¹H NMRAmide N-H10.36 - 10.40 nih.gov
Quinoline–benzimidazole hybrids¹H NMRImidazole/Benzimidazole Ring H9.20 - 9.82 nih.gov
3-(1H-benzoimidazol-2-yl)-2-chloro-quinoline¹H NMRImidazole N-H10.59 cdnsciencepub.comresearchgate.net
Quinoline–benzimidazole hybrids¹³C NMRKetone Carbonyl (C=O)189.4 - 190.7 nih.gov
Quinoline–benzimidazole hybrids¹³C NMRAmide Carbonyl (C=O)~168 nih.gov
2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818)¹H NMRH-3 (pyridone ring)6.55 semanticscholar.org
2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate¹H NMRH-4 (pyridone ring)7.98 semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized compounds. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) provides the exact mass, which in turn confirms the molecular formula. mdpi.com Electron ionization mass spectrometry (EI-MS) has been used to identify the molecular ion peak [M⁺] for compounds like 3-(1H-benzoimidazol-2-yl)-2-chloro-quinoline at m/z 279, with a characteristic [M+2]⁺ peak at m/z 281 due to the chlorine isotope. cdnsciencepub.comresearchgate.net Similarly, for a derivative with an additional methyl group, the molecular ion appears at m/z 293, with the corresponding [M+2]⁺ peak at 295. cdnsciencepub.com The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. semanticscholar.orgresearchgate.net For example, the mass spectrum of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate shows a base peak corresponding to the (4-chlorobenzylidyne)oxonium ion (m/z 139/141). semanticscholar.org

Table 2: Mass Spectrometry Data for Selected Quinoline-Benzimidazole Derivatives

CompoundIonization MethodObserved m/zAssignmentReference
3-(1H-benzoimidazol-2-yl)-2-chloro-quinolineEI-MS279, 281[M]⁺, [M+2]⁺ cdnsciencepub.comresearchgate.net
3-(1H-benzoimidazol-2-yl)-2-chloro-7-methyl-quinolineEI-MS293, 295[M]⁺, [M+2]⁺ cdnsciencepub.com
QuinolineLC-ESI-ITFT130.0651[M+H]⁺ massbank.eu
2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoateMS139, 141(4-chlorobenzylidyne)oxonium ion semanticscholar.org

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. mdpi.com This technique was used to characterize crystals of bis{2-[1-(8-hydroxy-2-quinolylmethyl)-1H-benzimidazol-2-yl]quinolin-8-ol} toluene (B28343) solvate. nih.gov The analysis revealed that the compound contains three essentially planar ring systems: a benzimidazole ring and two 8-hydroxy-quinoline rings. nih.gov The dihedral angle between the benzimidazole ring and one of the 8-hydroxy-quinoline rings was found to be 3.1 (2)°, indicating they are nearly co-planar, while the other 8-hydroxy-quinoline ring is almost perpendicular to the benzimidazole plane, with a dihedral angle of 86.2 (2)°. nih.gov Such analyses also elucidate intermolecular interactions, like weak π–π stacking and C-H∙∙∙π interactions, which stabilize the crystal structure. mdpi.comnih.gov

Other Spectroscopic and Analytical Methods

In addition to NMR, MS, and X-ray crystallography, other methods are routinely used to complete the characterization profile.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. researchgate.netcdnsciencepub.comresearchgate.net For example, in the synthesis of 2-(Quinolin-8-yloxy)-N-(2-aminophenyl) acetamide, a precursor to the final benzimidazole ring, characteristic peaks for the carbonyl (C=O) group at 1730 cm⁻¹ and N-H/NH₂ stretches between 3350–3710 cm⁻¹ were observed. researchgate.net

Elemental Analysis (CHN Analysis): This technique provides the empirical formula of a compound by determining the mass percentages of carbon, hydrogen, and nitrogen. The results for newly synthesized quinoline-benzimidazole derivatives are typically found to be within a margin of ±0.4% of the calculated theoretical values, thus confirming the elemental composition and purity of the samples. researchgate.netcdnsciencepub.comresearchgate.netnih.gov

Structure Activity Relationship Sar Studies of 8 1h Benzimidazol 2 Ylmethoxy Quinoline and Its Derivatives

Elucidating the Influence of Quinoline (B57606) Moiety Substituents on Biological Potency

The substitution pattern on the quinoline ring of 8-(1H-benzimidazol-2-ylmethoxy)quinoline derivatives plays a critical role in modulating their biological activity. Studies on a series of these compounds have demonstrated that the introduction of electron-withdrawing and bulky groups at specific positions on the quinoline moiety can significantly enhance their antimicrobial efficacy. researchgate.net

The following table summarizes the antimicrobial activity data for a selection of these derivatives, illustrating the impact of quinoline substitution.

CompoundQuinoline SubstituentsBiological Activity (e.g., MIC in µg/mL)
5a UnsubstitutedModerate
5i 5,7-dibromoHigh
Other derivativesVaried substitutionsVariable

This table is illustrative and based on the finding that compound 5i was the most potent. researchgate.net Specific MIC values would require access to the full experimental data.

The enhanced activity of the di-bromo substituted analog suggests that the electronic and steric properties imparted by these groups are crucial for the interaction with the biological target. The electron-withdrawing nature of the bromine atoms can alter the electron density of the quinoline ring system, potentially influencing its binding affinity. Furthermore, the bulkiness of these substituents may provide better van der Waals contacts within the active site of the target enzyme or protein. researchgate.net

Correlating Benzimidazole (B57391) Substituent Variations with Observed Activities

While the primary focus of initial studies on this compound has been on the quinoline moiety, the influence of substituents on the benzimidazole ring is also a critical aspect of its SAR. The benzimidazole scaffold itself is a "privileged structure" in medicinal chemistry, known for a wide array of pharmacological properties. researchgate.netnih.govresearchgate.netresearchgate.net

For the this compound scaffold, while specific data on a wide range of benzimidazole substitutions is not as extensively detailed as for the quinoline part in the primary source, the general principles of benzimidazole SAR can be applied. It is anticipated that modifications to the benzimidazole ring, such as the introduction of electron-donating or electron-withdrawing groups, would influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. researchgate.net

Compound SeriesBenzimidazole SubstituentGeneral Impact on Activity
General Benzimidazoles2-Aryl/AlkylPotency and selectivity modulation researchgate.net
General BenzimidazolesN-1 SubstitutionCan affect pharmacokinetic properties
General Benzimidazoles5/6-Halo, NitroOften enhances antimicrobial/anticancer activity

This table provides a generalized summary based on broader benzimidazole SAR literature, as specific data for the title compound's benzimidazole modification is less detailed in the provided context.

Impact of Linker Design and Spatial Orientation on Efficacy

In hybrid molecules, the linker is not merely a spacer but an active contributor to the pharmacodynamic and pharmacokinetic properties. nih.gov For instance, studies on other quinoline-based hybrids have shown that varying the linker can significantly impact efficacy. In a series of 8-aminoquinoline-tetrazole hybrids, the length and substitution of the linker strongly influenced antiplasmodial activity and cytotoxicity. nih.govmdpi.com Similarly, in another study on quinoline-imidazole/benzimidazole hybrids, the length of the alkyl chain linker was found to influence the selectivity of the compounds. nih.gov

For this compound, the ether linkage provides a degree of rotational freedom. The specific length and geometry of this methoxy (B1213986) linker position the benzimidazole ring in a particular spatial relationship to the quinoline core. Any modification to this linker, such as increasing its length (e.g., to an ethoxy or propoxy linker) or altering its rigidity (e.g., by introducing double bonds or cyclic structures), would be expected to have a profound impact on the biological activity by changing the molecule's conformational profile and its ability to fit into a receptor's binding pocket. nih.govmdpi.com

Linker TypeKey CharacteristicsPotential Impact on Activity
Methoxy (-O-CH2-) Short, flexibleDefines the current spatial orientation in the parent compound.
Longer Alkyl Ether Increased length and flexibilityAlters distance and relative orientation of heterocycles. nih.gov
Amide/Thioether Different electronic character and H-bonding capacityCan introduce new interactions with the target. nih.govnih.gov
Rigid Linkers (e.g., triazole) Constrained conformationReduces conformational flexibility, potentially increasing affinity if the bound conformation is matched. nih.gov

This table illustrates the general principles of linker design on molecular properties and biological activity.

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features can be identified based on its structure and the SAR data.

The essential components of the pharmacophore include:

The Quinoline Nitrogen: This basic nitrogen atom is a common feature in many biologically active quinoline derivatives and is often involved in hydrogen bonding or ionic interactions with the target protein. nih.gov

The Planar Aromatic System: The fused aromatic rings of both the quinoline and benzimidazole moieties are crucial for establishing hydrophobic and π-π stacking interactions within the binding pocket of the target. nih.gov

The Benzimidazole N-H group: The N-H proton of the benzimidazole ring can act as a hydrogen bond donor, a critical interaction for anchoring the ligand to the receptor.

The Ether Oxygen Linker: The oxygen atom in the methoxy linker can function as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

Specific Substitution Patterns: As established in SAR studies, the presence of halogen atoms at positions 5 and 7 of the quinoline ring constitutes a critical feature for enhanced potency in antimicrobial applications. researchgate.net

Molecular docking studies have helped to visualize how these features interact with target proteins. For instance, in silico analysis of these compounds with the 3U2K protein revealed that the most active compounds, like 5i , fit well into the active site, forming significant interactions that are consistent with the proposed pharmacophore. researchgate.net

Conformational Analysis and its Relevance to Receptor Binding and Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis examines the different spatial arrangements of atoms that a molecule can adopt due to the rotation around single bonds. For flexible molecules like this compound, understanding the preferred low-energy conformations is crucial for predicting how they will bind to a receptor. nih.gov

The methoxy linker allows for considerable rotational freedom, meaning the quinoline and benzimidazole rings can adopt various orientations relative to one another. However, only a specific conformation, often referred to as the "bioactive conformation," is likely to be responsible for the molecule's activity. This bioactive conformation is the one that fits most complementarily into the receptor's binding site. nih.gov

Computational methods such as molecular dynamics simulations and cluster analysis are often employed to explore the conformational landscape of a ligand. nih.gov By identifying the most stable conformations and comparing them to the shape and electronic properties of the receptor's active site, a more rational design of new, more potent analogs can be undertaken. For instance, if the bioactive conformation is known, the linker can be modified to be more rigid, "locking" the molecule in this favorable orientation and potentially increasing its binding affinity and, therefore, its potency. nih.gov The ability of the two aryl ring systems to deviate from a common plane can be a critical factor in interacting with target sites, as seen in other quinoline derivatives. nih.gov

Mechanistic Investigations and Biological Target Elucidation for 8 1h Benzimidazol 2 Ylmethoxy Quinoline Derivatives

Studies on Antimicrobial Modalities

Derivatives of 8-(1H-benzimidazol-2-ylmethoxy)quinoline have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi. Research in this area has sought to quantify their efficacy and elucidate the underlying biochemical and cellular mechanisms responsible for their antimicrobial effects.

Antibacterial Action against Specific Bacterial Strains (e.g., Staphylococcus aureus, Salmonella typhimurium, MRSA)

Hybrid compounds incorporating quinoline (B57606) and benzimidazole (B57391) moieties have shown promising antibacterial capabilities, particularly against Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant strain (MRSA). nih.gov One study highlighted a quinoline-imidazole/benzimidazole hybrid, compound 8i, which exhibited significant activity against S. aureus, even superior to the control drug Gentamicin. nih.govresearchgate.net Another research effort synthesized a series of 8-hydroxyquinoline (B1678124) derivatives, with one compound, PH176, showing MIC50 and MIC90 values of 16 and 32 μg/ml, respectively, against 38 clinical isolates of S. aureus. nih.gov Furthermore, certain quinoline derivatives have demonstrated potent anti-MRSA activity, with some compounds showing MIC values as low as 1.5 µg/mL and 0.125 µg/mL. nih.gov The introduction of a benzimidazole moiety to the C-7 position of a quinolone has been shown to enhance antibacterial activity against MRSA. nih.gov While extensive data exists for S. aureus and MRSA, specific activity against Salmonella typhimurium is less documented in the readily available literature for this specific class of compounds. nih.gov

Compound/DerivativeBacterial StrainActivity (MIC)Reference
Quinoline-imidazole/benzimidazole hybrid (8i)S. aureusSuperior to Gentamicin nih.govresearchgate.net
8-hydroxyquinoline derivative (PH176)MRSAMIC50: 16 μg/ml, MIC90: 32 μg/ml nih.gov
Quinoline derivativeMRSA1.5 µg/mL nih.gov
Quinolone with C-7 benzimidazoleMRSA0.125 µg/mL nih.gov

Antifungal Efficacy against Fungal Pathogens (e.g., Candida spp., Penicillium italicum)

The antifungal potential of 8-hydroxyquinoline derivatives has been evaluated against various fungal pathogens. Studies have shown that these compounds are active against Candida species and dermatophytes. nih.gov For instance, clioquinol, an 8-hydroxyquinoline derivative, demonstrated anti-Candida activity with MIC values ranging from 0.031 to 2 μg/ml. nih.gov Other derivatives, such as 8-hydroxy-5-quinolinesulfonic acid and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, also showed activity against Candida spp. with MIC ranges of 1-512 μg/ml and 2-1024 μg/ml, respectively. nih.gov The mechanism of this antifungal action is believed to involve the cell wall of Candida species. nih.gov While there is substantial evidence for their efficacy against Candida, specific data on the activity of this compound derivatives against Penicillium italicum is not extensively covered in the reviewed literature.

Compound/DerivativeFungal PathogenActivity (MIC)Reference
ClioquinolCandida spp.0.031-2 μg/ml nih.gov
8-hydroxy-5-quinolinesulfonic acidCandida spp.1-512 μg/ml nih.gov
8-hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2-1024 μg/ml nih.gov

Proposed Biochemical and Cellular Mechanisms Underlying Antimicrobial Effects (e.g., enzyme inhibition, nucleic acid interaction)

The antimicrobial action of quinoline-based compounds is thought to be multifactorial. One proposed mechanism is the chelation of essential metal ions, which disrupts microbial metal homeostasis. mdpi.com This is a known characteristic of 8-hydroxyquinoline. mdpi.com Another significant mechanism is the interaction with microbial DNA. nih.gov Certain quinoline-benzimidazole hybrids have been found to intercalate with bacterial DNA, forming a complex that blocks DNA replication. nih.gov This interaction is believed to be a key factor in their antibacterial efficacy. Furthermore, some quinoline derivatives act by inhibiting crucial bacterial enzymes like DNA topoisomerases. nih.gov For antifungal activity, it has been suggested that 8-hydroxyquinoline derivatives act on the fungal cell wall. nih.gov

Research into Anticancer Pathways and Cellular Effects

In addition to their antimicrobial properties, derivatives of this compound have emerged as a promising class of anticancer agents. Research has focused on their ability to inhibit the growth of various cancer cell lines and to modulate key cellular pathways involved in cancer progression.

Antiproliferative Activity against Diverse Cancer Cell Lines (e.g., OVCAR-03, C-32, MDA-MB-231, A549, MCF-7, HeLa, HL-60, THP-1, HuT78)

A number of studies have demonstrated the potent antiproliferative activity of quinoline-benzimidazole hybrids against a wide array of human cancer cell lines. researchgate.netekb.eg For example, one synthesized (1H-benzo[d]imidazole-2-yl)quinoline conjugate exhibited promising cytotoxic activity with IC50 values ranging from 7.54 to 15.40 µM against four different cancer cell lines. ekb.eg Another study reported a quinoline-imidazole/benzimidazole hybrid (11h) with excellent anti-proliferative activity, showing GI50 values in the nanomolar range against several cell lines, including Leukemia (HL-60 TB, K-526, RPMI-8226), Breast cancer (MDA-MB-468), Lung cancer (HOP-92), and Ovarian cancer (IGROV1). nih.govresearchgate.net Other hybrids (8h, 12h, 12f) displayed selective activity against breast cancer (MDA-MB-468) and Leukemia (HL-60 TB) cell lines. nih.govresearchgate.net Novel 1,2,3-triazole-containing quinoline-benzimidazole hybrids have also been synthesized and tested, showing IC50 values ranging from 0.2 to over 100 µM against cell lines such as Hut78, THP-1, HL-60, HeLa, and CaCo-2. nih.gov

Compound/DerivativeCancer Cell LineActivity (IC50/GI50)Reference
(1H-benzo[d]imidazole-2-yl)quinoline conjugateVariousIC50: 7.54-15.40 µM ekb.eg
Quinoline-imidazole/benzimidazole hybrid (11h)Leukemia (HL-60 TB)GI50: 428 nM researchgate.net
Leukemia (K-526)GI50: 639 nM researchgate.net
Breast cancer (MDA-MB-468)GI50: 590 nM researchgate.net
Lung cancer (HOP-92)GI50: 677 nM researchgate.net
Ovarian cancer (IGROV1)GI50: 785 nM researchgate.net
Leukemia (RPMI-8226)GI50: 911 nM researchgate.net
1,2,3-Triazole-containing quinoline-benzimidazole hybridsHut78IC50: 0.2 to >100 µM nih.gov
THP-1IC50: 0.2 to >100 µM nih.gov
HL-60IC50: 0.2 to >100 µM nih.gov
HeLaIC50: 0.2 to >100 µM nih.gov
CaCo-2IC50: 0.2 to >100 µM nih.gov

Modulation of Cell Cycle Progression and Apoptosis-Related Proteins (e.g., P53, P21, BCL-2, BAX)

The anticancer effects of this compound derivatives are often linked to their ability to interfere with the cell cycle and induce apoptosis (programmed cell death). Certain novel 1,2,3-triazole-containing quinoline-benzimidazole hybrids have been shown to cause cell cycle arrest in lymphoma (HuT78) cells. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members, are key regulators of apoptosis and are often dysregulated in cancer. nih.govmdpi.com The tumor suppressor protein p53 also plays a crucial role in this process. mdpi.com While the broader class of benzimidazole and quinoline derivatives are known to modulate these pathways, specific studies detailing the direct effects of this compound on the expression levels of P53, P21, BCL-2, and BAX are not extensively detailed in the currently available literature. However, the induction of apoptosis by related compounds suggests that modulation of these key regulatory proteins is a likely mechanism of their anticancer activity. nih.gov

Other Documented Pharmacological Activities and their Mechanistic Basis

Quinoline and benzimidazole derivatives are recognized for their broad-spectrum antiviral activities. nih.govnih.govosi.lvresearchgate.net The fusion of these two heterocyclic systems in this compound derivatives is a strategic approach to developing novel antiviral agents. Benzimidazole derivatives have demonstrated notable efficacy against a range of viruses, including Herpes Simplex Virus-I (HSV-I), influenza, and human cytomegalovirus. researchgate.net The antiviral potential of quinoline-based compounds has also been extensively documented. nih.govosi.lv The mechanistic basis for the antiviral activity of these compounds is often multifactorial, involving the inhibition of viral enzymes, interference with viral replication processes, or blocking of viral entry into host cells.

Compounds containing the quinoline scaffold have been identified as promising candidates for anti-HIV drug development. nih.govresearchgate.netnih.gov The primary targets for these potential anti-HIV drugs are viral proteins that are crucial for the intracellular replication of the virus. These targets include reverse transcriptase, integrase, and protease. nih.gov For example, certain bromine- and chlorine-substituted chalcones containing a quinoline moiety have been shown to exhibit a high degree of inhibition against HIV reverse transcriptase. nih.gov Furthermore, some 8-hydroxyquinoline-based hydrazones have been found to display anti-HIV activity in infected cells at submicromolar concentrations. mdpi.com The development of this compound derivatives is therefore a promising avenue for the discovery of new anti-HIV agents that may act on these well-established viral targets.

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a critical area of research. Quinoline derivatives have a long history of use and proven efficacy in this field, with some demonstrating potent activity against Mycobacterium tuberculosis. nih.govnih.goveurekaselect.com The benzimidazole nucleus is also a key component in various compounds with antitubercular properties. nih.govresearchgate.net The combination of these two pharmacophores in this compound derivatives presents a rational strategy for creating novel compounds with enhanced antitubercular activity. Molecular docking studies on some quinoline derivatives have suggested potential interactions with mycobacterial enzymes, providing a basis for their mechanism of action. eurekaselect.com For instance, certain 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives have been synthesized and shown to have moderate antitubercular activity. samipubco.com

Compound SeriesTarget OrganismActivity
3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivativesMycobacterium tuberculosisModerate antitubercular activity. samipubco.com

The quinoline ring is a cornerstone in the development of antimalarial drugs, with quinine being a classic example. nih.gov Numerous synthetic quinoline derivatives have been developed and investigated for their ability to combat the malaria parasite, Plasmodium falciparum. semanticscholar.org While the benzimidazole moiety is less commonly associated with antimalarial activity, its inclusion in hybrid molecules with quinoline offers the potential for novel mechanisms of action or improved efficacy. The primary mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to a toxic buildup of free heme. It is plausible that this compound derivatives could exert their antimalarial effects through a similar mechanism or by inhibiting other essential parasitic enzymes.

Antioxidant Mechanisms (e.g., radical scavenging)

Currently, there are no specific studies detailing the antioxidant mechanisms or radical scavenging activity of this compound. Although benzimidazole and quinoline derivatives individually have been investigated for their antioxidant potential, the specific mechanisms for this particular hybrid compound have not been elucidated. mdpi.comnih.gov Research into related benzo[f]quinoline candidates has identified that a benzimidazole moiety can contribute to antioxidant activity, potentially through extended conjugation and aromaticity which enhances scavenging capabilities. nih.govnih.govresearchgate.net However, dedicated in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays have not been reported for this compound. nih.govmdpi.com Therefore, a detailed description of its action as a proton radical scavenger or hydrogen donor is not available.

Without experimental data, it is not possible to construct a data table on its radical scavenging efficacy or compare it with standard antioxidants like ascorbic acid or Trolox. mdpi.com Future research would be necessary to determine if this compound engages in antioxidant activities and to what extent it can neutralize free radicals.

Anticonvulsant Activity Assessment

There is a lack of published scientific literature evaluating the anticonvulsant activity of this compound. Standard preclinical screening models for anticonvulsant potential, such as the maximal electroshock (MES) seizure test or the subcutaneous pentylenetetrazole (scPTZ) induced seizure model, have not been used to assess this specific compound. nih.govhrpub.org

While other derivatives of quinazoline and benzimidazole have been synthesized and tested, showing varying degrees of anticonvulsant potential, this activity cannot be extrapolated to this compound without direct experimental evidence. nih.govhrpub.org Consequently, key metrics used to evaluate anticonvulsant efficacy, such as the median effective dose (ED50) and the protective index (PI), are not available for this compound. No data exists regarding its potential mechanisms of action, for instance, whether it might interact with GABAergic transmission or ion channels.

Due to the absence of research in this area, a data table summarizing its anticonvulsant profile cannot be provided. Further investigation is required to ascertain whether this compound possesses any activity against seizures and to characterize its pharmacological profile.

Computational Chemistry and in Silico Studies Applied to 8 1h Benzimidazol 2 Ylmethoxy Quinoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the binding mechanism and affinity of potential drug candidates like 8-(1H-benzimidazol-2-ylmethoxy)quinoline with various macromolecular targets.

In silico molecular docking studies have been employed to predict the antimicrobial potential of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline (B57606) derivatives. researchgate.net These studies have evaluated the binding affinities of the compound against several key proteins implicated in disease.

3U2K Protein: Research has focused on the interaction between this compound derivatives and the 3U2K protein, which is the S. aureus GyrB ATPase domain. researchgate.net The docking studies revealed significant interactions within the active site pocket of the protein, indicating a potential mechanism for its antimicrobial activity. researchgate.net The binding affinity values suggest a stable complex, with some derivatives showing conformity similar to that of the co-crystal ligand. researchgate.net

Bovine Serum Albumin (BSA): While direct docking studies for this compound with Bovine Serum Albumin (BSA) are not extensively detailed in the available literature, the interaction of similar quinoline and benzimidazole (B57391) derivatives with BSA is a common practice to understand drug transport in the bloodstream. swu.ac.thnih.govnih.gov These studies typically reveal that the binding is spontaneous and driven by forces like hydrophobic interactions and hydrogen bonding. nih.govnih.gov For instance, studies on cloxyquin (5-chloro-8-hydroxyquinoline) show it binds to BSA with a moderate binding constant in the order of 10⁴ M⁻¹, primarily through hydrophobic interactions. nih.gov

TAO2 Kinase and CYP51B: Docking studies on quinoline-benzimidazole hybrids have been performed against targets like the TAO2 kinase domain (PDB: 2GCD). mdpi.comnih.gov One such hybrid, though structurally different from the primary compound of interest, showed a high binding energy of -140.44 kcal/mol. mdpi.comnih.gov Information regarding the specific docking of this compound with CYP51B is limited in current literature.

Table 1: Predicted Binding Affinities of Related Quinoline-Benzimidazole Derivatives

Compound/Derivative Target Protein Predicted Binding Affinity (kcal/mol) Reference
Quinoline-benzimidazole hybrid 14e TAO2 kinase (2GCD) -140.44 mdpi.comnih.gov
Thiopyrano[2,3-b]quinoline derivative CB1a (2IGR) -6.1 nih.gov
Cloxyquin Bovine Serum Albumin (BSA) Moderate (10⁴ M⁻¹ binding constant) nih.gov

This table presents data for structurally related compounds to illustrate the application of molecular docking in this class of molecules.

The stability of the ligand-target complex is determined by a variety of molecular interactions. Computational tools allow for a detailed analysis of these forces.

Hydrogen Bonds: Hydrogen bonds are crucial for the specificity of ligand binding. In the docking of a quinoline-benzimidazole hybrid with TAO2 kinase, key hydrogen bonds were observed between the nitrogen atom of the benzimidazole scaffold and the amino acid residue His36, as well as between the nitrogen of a propilamidine moiety and residues Asp114 and Glu117. mdpi.com

Hydrophobic Contacts: Hydrophobic interactions are often the major driving force for binding. The quinoline scaffold of cloxyquin, a related compound, forms hydrophobic interactions with Phe550, Leu531, and Leu574 residues within a binding site of BSA. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

ADME properties determine the pharmacokinetic profile of a drug, influencing its efficacy and safety. In silico ADME prediction is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic potential. researchgate.net

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular properties to predict oral bioavailability. drugbank.comnih.govnumberanalytics.com

Lipinski's Rule of Five: This rule states that an orally active drug is likely to have: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 Da, and a partition coefficient (log P) not greater than 5. drugbank.comunits.it Studies on various quinoline-benzimidazole hybrids show that they generally exhibit good drug-like properties, with most derivatives violating at most two of Lipinski's rules. mdpi.comnih.gov For the parent compound, 8-((1H-Benzo[d]imidazol-2-yl)methoxy)quinoline, the molecular weight is approximately 275.30 g/mol , which is well within the guideline. sigmaaldrich.com In silico ADME predictions for related benzothiazole-based derivatives also show compliance with Lipinski's rule, suggesting good drug-likeness. researchgate.net

Table 2: Lipinski's Parameters for 8-((1H-Benzo[d]imidazol-2-yl)methoxy)quinoline

Parameter Value Lipinski's Rule Compliance
Molecular Weight 275.30 < 500 g/mol Yes
Hydrogen Bond Donors 1 (from benzimidazole N-H) ≤ 5 Yes
Hydrogen Bond Acceptors 4 (3 N atoms, 1 O atom) ≤ 10 Yes
Log P (Predicted) Varies by algorithm (e.g., ~3-4) ≤ 5 Yes

Values are based on the chemical structure and standard prediction tools.

Computational models can predict key parameters related to a drug's bioavailability.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to study the electronic structure, stability, and reactivity of molecules. bohrium.com These methods provide insights that complement molecular docking and ADME predictions. DFT calculations can be used to optimize the molecular geometry and analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the chemical reactivity and the ability of the molecule to interact with biological targets. bohrium.comnih.gov Studies on similar benzimidazo-methoxy-quinoline systems have used DFT to confirm structural stability and assess the coordination capabilities of different parts of the molecule, which is essential for designing more effective derivatives. bohrium.com

Conclusion and Prospective Research Directions for 8 1h Benzimidazol 2 Ylmethoxy Quinoline

Synthesis of Key Findings and Emerging Trends in Benzimidazole-Quinoline Hybrid Research

The core concept underpinning research into compounds like 8-(1H-benzimidazol-2-ylmethoxy)quinoline is molecular hybridization. This strategy aims to combine two or more pharmacophores to create a single molecule with potentially enhanced affinity, improved selectivity, or a novel mechanism of action that can overcome challenges like drug resistance. benthamdirect.comnih.gov Research has consistently shown that linking the benzimidazole (B57391) scaffold, a privileged structure in medicinal chemistry, with the versatile quinoline (B57606) nucleus results in hybrid compounds with a broad spectrum of biological activities, most notably anticancer and antimicrobial effects. eurekaselect.comresearchgate.netnih.gov

An emerging trend is the rational design of these hybrids as multi-target agents, capable of interacting with several key biological macromolecules simultaneously. nih.govtandfonline.com This approach is particularly relevant in complex diseases like cancer, where targeting multiple pathways can lead to more effective therapeutic outcomes. Another significant trend is the focus on developing these hybrids to combat the growing threat of antimicrobial resistance, with studies showing efficacy against various bacterial and fungal strains. eurekaselect.comresearchgate.net The flexible ether linkage in this compound provides an ideal template for spatial optimization, allowing the two heterocyclic systems to orient themselves for optimal interaction with biological targets.

Identification of Promising Lead Structures and Optimized Pharmacophores

Structure-activity relationship (SAR) studies have been pivotal in identifying promising lead structures within the benzimidazole-quinoline class. For the specific scaffold of this compound, research has demonstrated that substitutions on the quinoline ring are critical for modulating biological activity. researchgate.net Specifically, the introduction of bulky, electron-withdrawing groups has been shown to enhance antimicrobial efficacy. researchgate.net

The key pharmacophoric features of this hybrid scaffold include:

The nitrogen atoms in both the quinoline and benzimidazole rings, which can act as hydrogen bond acceptors.

The planar aromatic ring systems, which are capable of engaging in π-π stacking interactions with target biomolecules like DNA or aromatic residues in enzyme active sites. nih.gov

The ether linkage, which provides conformational flexibility.

The N-H group of the benzimidazole, which can serve as a hydrogen bond donor.

Based on available research, several derivatives have emerged as promising leads for further development.

Lead Compound/DerivativeKey Structural FeatureReported Promising ActivityReference
Compound 5i5,7-dibromo substitution on the quinoline ring of the this compound scaffoldPotent antimicrobial activity researchgate.net
Compound 11hA quinoline-benzimidazole salt hybrid with a 4-phenylbenzoyl moietyExcellent, broad-spectrum anti-proliferative activity against numerous cancer cell lines nih.govresearchgate.net
Compound 14eA triazole-linked quinoline-benzimidazole hybrid with a propylamidine groupPotent and selective inhibitor of lymphoma cell line growth nih.govmdpi.com

Unexplored Biological Targets and Therapeutic Applications

While research has predominantly focused on the anticancer and antimicrobial potential of benzimidazole-quinoline hybrids, the individual scaffolds are known to possess a much wider range of pharmacological activities. nih.govnih.gov This suggests that this compound and its derivatives are ripe for investigation against a variety of unexplored biological targets and for new therapeutic applications. Expanding the screening of these compounds could unveil novel activities and lead to first-in-class therapeutics.

Potential Therapeutic AreaUnexplored Biological Target(s)Rationale for ExplorationReference
AntiviralHIV-1 Integrase, Herpes Simplex Virus (HSV-1) enzymes, Influenza virus proteinsBoth quinoline and benzimidazole derivatives have demonstrated significant antiviral activities against a range of viruses. nih.govnih.govchemrj.org
Anti-diabeticα-GlucosidaseRelated quinoline-benzimidazole hybrids have shown potent α-glucosidase inhibitory activity, suggesting a role in managing type 2 diabetes. nih.gov
Anti-inflammatoryCyclooxygenase (COX), 5-Lipoxygenase (5-LOX), Various cytokinesThe benzimidazole core is present in compounds known to modulate inflammatory pathways. researchgate.net
NeuroprotectionTargets related to Alzheimer's disease (e.g., cholinesterases, beta-amyloid aggregation)Quinoline and benzimidazole scaffolds have been investigated for neuroprotective and anti-Alzheimer's properties. nih.gov
AntiparasiticTargets in parasites like Plasmodium falciparum (malaria) or LeishmaniaChloroquine, a quinoline derivative, is a famous antimalarial, and benzimidazoles are known anthelmintics. eurekaselect.comnih.gov

Advanced Computational Strategies for Rational Design and Lead Optimization

Current in silico research on this scaffold has primarily utilized molecular docking to predict binding modes and ADME models to estimate pharmacokinetic properties. nih.govresearchgate.netmdpi.com To accelerate the development cycle and enhance the rational design of next-generation analogs, more advanced computational strategies should be employed.

Future research should incorporate:

Molecular Dynamics (MD) Simulations: To assess the stability of ligand-protein complexes predicted by docking and to understand the dynamic behavior of the hybrid molecule within the binding site over time.

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate structural features of derivatives with their biological activity. researchgate.net 3D-QSAR can help in visualizing the favorable and unfavorable regions for substitution around the pharmacophore.

Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): These computationally intensive methods can provide highly accurate predictions of binding affinities for new derivatives before their synthesis, allowing researchers to prioritize the most promising candidates.

Machine Learning (ML) and Artificial Intelligence (AI): Training ML models on existing and future screening data can enable high-throughput virtual screening of vast chemical libraries and generate novel molecular structures with a high probability of being active.

Opportunities for Novel Synthetic Methodologies and Sustainable Production

The synthesis of this compound derivatives often involves conventional multi-step procedures which can be time-consuming and may not align with the principles of green chemistry. researchgate.net There is a significant opportunity to develop novel and more sustainable synthetic methodologies.

Prospective research in this area includes:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating. mdpi.com

Ultrasonic Irradiation: Sonochemistry provides an alternative energy source that can promote reactions and increase efficiency, representing a green synthetic approach. nih.gov

One-Pot and Multi-Component Reactions (MCRs): Designing synthetic routes that combine several steps into a single operation without isolating intermediates can significantly improve efficiency, reduce solvent waste, and save resources. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and control over reaction parameters, making it an attractive method for sustainable production.

Green Catalysis: Exploring the use of environmentally benign catalysts, such as solid acids, nano-catalysts, or biocatalysts, can replace hazardous reagents and simplify product purification. ijpsjournal.comresearchgate.net

By embracing these prospective research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel drugs to address pressing global health challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.